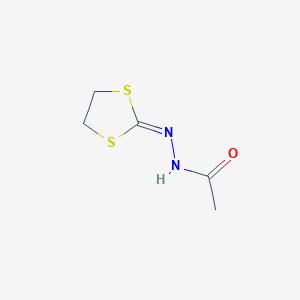
2-Acetoylhydrazono-1,3-dithiolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetoylhydrazono-1,3-dithiolane is a chemical compound that has been widely researched for its potential applications in the field of medicine and biochemistry. It is a hydrazine derivative that has been synthesized through various methods and has shown promising results in terms of its mechanism of action and physiological effects.
Wirkmechanismus
The exact mechanism of action of 2-Acetoylhydrazono-1,3-dithiolane is not fully understood. However, it has been suggested that the compound may exert its effects through the inhibition of reactive oxygen species and the activation of antioxidant enzymes. It has also been proposed that the compound may act as a chelating agent for heavy metals, thereby reducing their toxicity.
Biochemische Und Physiologische Effekte
2-Acetoylhydrazono-1,3-dithiolane has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. In addition, the compound has been found to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Acetoylhydrazono-1,3-dithiolane in lab experiments is its low toxicity. It has also been shown to be stable under various conditions and can be easily synthesized. However, one limitation is that the compound may not be readily available in large quantities, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-Acetoylhydrazono-1,3-dithiolane. One potential direction is the investigation of its use as a potential therapeutic agent for various diseases such as cancer and inflammation. Another direction is the exploration of its potential as a chelating agent for heavy metals. Further research is also needed to fully understand the mechanism of action and physiological effects of the compound. Additionally, the development of more efficient synthesis methods and the investigation of its potential use as a precursor for the synthesis of other compounds are also potential future directions.
Synthesemethoden
The synthesis of 2-Acetoylhydrazono-1,3-dithiolane can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-acetylthiazolidine-4-carboxylic acid with hydrazine hydrate in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of 2-acetylthiazolidine with thiosemicarbazide in the presence of hydrochloric acid. The resulting compound can be purified through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
2-Acetoylhydrazono-1,3-dithiolane has been extensively researched for its potential applications in the field of medicine and biochemistry. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-tumor properties. It has also been investigated for its potential use as a chelating agent for heavy metals and as a precursor for the synthesis of other compounds.
Eigenschaften
CAS-Nummer |
144602-00-6 |
|---|---|
Produktname |
2-Acetoylhydrazono-1,3-dithiolane |
Molekularformel |
C5H8N2OS2 |
Molekulargewicht |
176.3 g/mol |
IUPAC-Name |
N-(1,3-dithiolan-2-ylideneamino)acetamide |
InChI |
InChI=1S/C5H8N2OS2/c1-4(8)6-7-5-9-2-3-10-5/h2-3H2,1H3,(H,6,8) |
InChI-Schlüssel |
BJDCCIJUSZCVQQ-UHFFFAOYSA-N |
SMILES |
CC(=O)NN=C1SCCS1 |
Kanonische SMILES |
CC(=O)NN=C1SCCS1 |
Andere CAS-Nummern |
144602-00-6 |
Synonyme |
2-acetoylhydrazono-1,3-dithiolane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



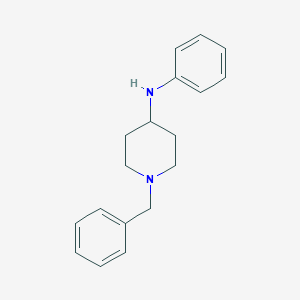
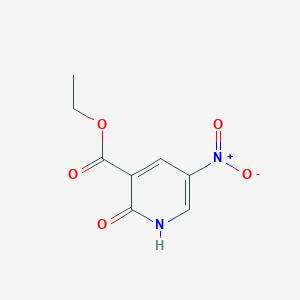
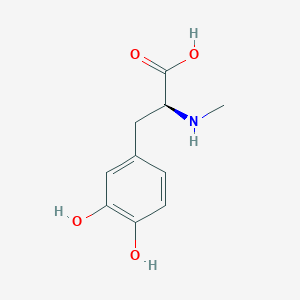
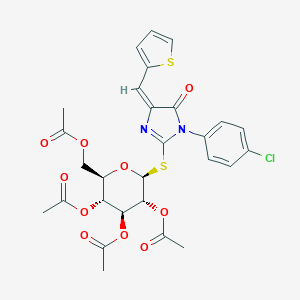
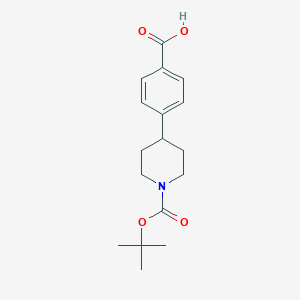
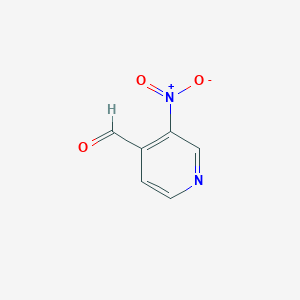
![3-[(tert-Butyldimethylsilyl)oxy]-4-methoxybenzaldehyde](/img/structure/B131337.png)
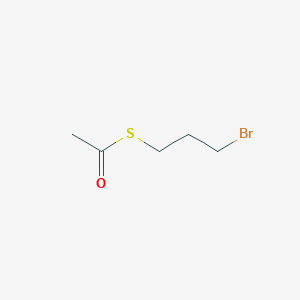
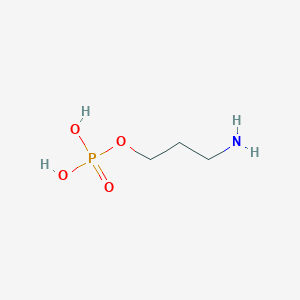
![Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate](/img/structure/B131346.png)

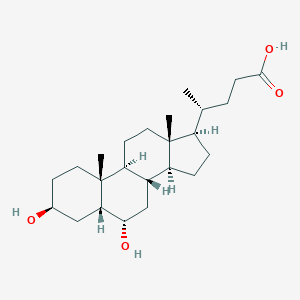
![Cyclohexanemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B131361.png)
![1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B131362.png)